molecular formula C27H30N4O4S2 B2609426 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-75-6

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2609426
CAS RN: 449768-75-6
M. Wt: 538.68
InChI Key: WOMDBBHKRFOVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a dihydroquinoline, a sulfonyl group, a benzamido group, and a tetrahydrothienopyridine group. These groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydroquinoline and tetrahydrothienopyridine groups are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, benzamido, and isopropyl groups. For instance, the sulfonyl group could potentially undergo reactions with nucleophiles .

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to the query demonstrate advancements in synthetic methodologies and characterization, providing a foundation for exploring pharmacological activities. For instance, the synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been detailed, allowing future investigations into their pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017). This research signifies the continuous exploration of novel synthetic routes and compounds with potential therapeutic uses.

Antipsychotic Potential

Research into heterocyclic carboxamides suggests their evaluation as potential antipsychotic agents. Specifically, analogues exhibiting binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo abilities to antagonize certain responses in mice, highlight the potential therapeutic applications of similar complex molecules (M. H. Norman et al., 1996). This underscores the importance of structural diversity in the development of new pharmacological agents.

Advancements in Polymer Science

The development of soluble polyimides from related compounds underscores the versatility of these chemical structures beyond pharmaceutical applications. The synthesis of novel polyimides from diamines and aromatic tetracarboxylic dianhydrides demonstrates their utility in creating materials with significant thermal stability and solubility in organic solvents, potentially useful for electronic applications (Y. Imai, N. Maldar, M. Kakimoto, 1984).

Catalysis and Synthetic Intermediates

The compound's related structures have been utilized in catalysis and as synthetic intermediates. For example, the palladium-catalyzed C‒H functionalization/intramolecular asymmetric allylation cascade demonstrates the application of similar structures in synthesizing chiral compounds, highlighting their significance in asymmetric synthesis (Manman Sun et al., 2019).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S2/c1-17(2)30-15-13-21-23(16-30)36-27(24(21)25(28)32)29-26(33)19-9-11-20(12-10-19)37(34,35)31-14-5-7-18-6-3-4-8-22(18)31/h3-4,6,8-12,17H,5,7,13-16H2,1-2H3,(H2,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMDBBHKRFOVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.